Isonixin
Overview
Description
Isonixin, also known as isonixine, is a non-steroidal compound primarily used for its anti-inflammatory and analgesic properties. It is often utilized in the research of pain and inflammation. The compound has a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol .
Preparation Methods
Isonixin can be synthesized through various methods. One common synthetic route involves the reaction of isonicotinic acid with thionyl chloride and alcohol to form isoniazid hydrochloride. This intermediate then undergoes a condensation reaction with hydrazine hydrate to produce the final this compound product . The reaction conditions are typically mild, making this method suitable for industrial production due to its simplicity, high purity of the final product, and low energy consumption.
Chemical Reactions Analysis
Isonixin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: The compound can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly with active hydrogen atoms.
Common reagents used in these reactions include hydrogen peroxide, hexacyanoferrate (III), and aquopentacyanoferrate (III) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isonixin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on biological systems, particularly in the context of pain and inflammation.
Industry: Utilized in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
Isonixin operates through a dual pathway mechanism. It inhibits the cyclooxygenase (COX) enzymes COX-1 and COX-2, which are crucial in the synthesis of prostaglandins responsible for inflammation and pain. Additionally, it modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), providing rapid pain relief and addressing underlying inflammatory processes more effectively .
Comparison with Similar Compounds
Isonixin is unique compared to other non-steroidal anti-inflammatory drugs (NSAIDs) due to its dual-action mechanism. Similar compounds include:
Ibuprofen: Another NSAID that primarily inhibits COX enzymes but does not modulate NF-κB activity.
Naproxen: Similar to ibuprofen, it inhibits COX enzymes but lacks the dual-action mechanism of this compound.
Diclofenac: Another NSAID with a different mechanism of action, primarily inhibiting COX enzymes.
This compound’s ability to target both COX enzymes and NF-κB makes it a more comprehensive option for treating chronic pain and inflammation .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-14(18)11-7-4-8-15-13(11)17/h3-8H,1-2H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDDCFNFNAHLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877494 | |
Record name | Isonixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57021-61-1 | |
Record name | Isonixin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57021-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonixin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057021611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isonixin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISONIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYX6E7M5QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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